![molecular formula C20H34B B14692065 Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl CAS No. 33074-83-8](/img/structure/B14692065.png)
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[311]heptan-3-yl]boranyl is a boron-containing compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl typically involves the reaction of a boron-containing precursor with a bicyclic compound. One common method involves the use of borane (BH3) or boron trichloride (BCl3) as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The bicyclic compound, often derived from natural sources or synthesized through multi-step organic reactions, is reacted with the boron precursor in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is typically conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced boron species.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl has several scientific research applications:
Organic Synthesis: Used as a reagent or catalyst in various organic reactions.
Materials Science: Employed in the synthesis of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl involves its ability to interact with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, making it useful in catalysis and molecular recognition. In biological systems, the compound can interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups, widely used in Suzuki coupling reactions.
Boranes: Compounds containing boron-hydrogen bonds, used as reducing agents and in hydroboration reactions.
Uniqueness
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
33074-83-8 |
|---|---|
Fórmula molecular |
C20H34B |
Peso molecular |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |
Clave InChI |
MPQAQJSAYDDROO-ARHLZPJGSA-N |
SMILES isomérico |
[B]([C@@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C |
SMILES canónico |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



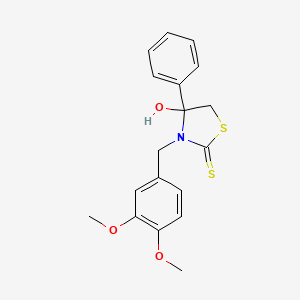
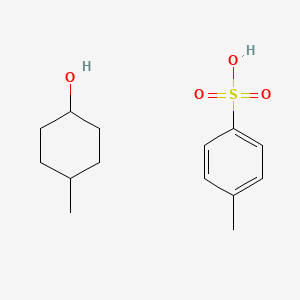

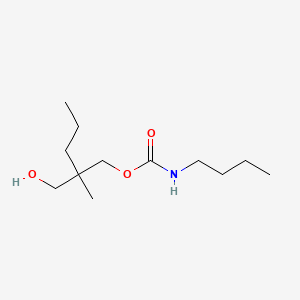
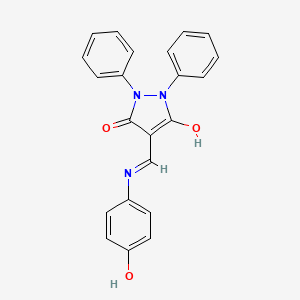
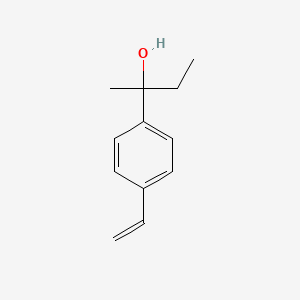
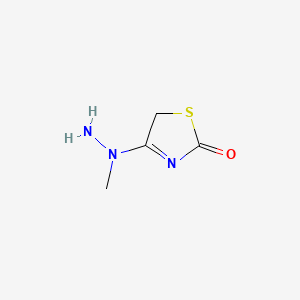



![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)


